molecular formula C12H16N2O3 B13873287 5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid

5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid

Cat. No.: B13873287
M. Wt: 236.27 g/mol
InChI Key: OVXWHZVMVVJMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a carboxylic acid group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid typically involves the reaction of a pyridine derivative with a morpholine derivative under specific conditions. One common method involves the Diels–Alder reaction between a key intermediate and a triazine derivative, followed by hydrogenation to form the carboxylic acid intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a morpholine and a pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-11(12(15)16)13-5-10/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)

InChI Key

OVXWHZVMVVJMET-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.